molecular formula C18H21N3O3 B11599457 5-(4-methoxyphenyl)-1,3-dimethyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-methoxyphenyl)-1,3-dimethyl-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11599457
M. Wt: 327.4 g/mol
InChI Key: IXMAXNUIFATLCF-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction mixture is often subjected to reflux in the presence of catalysts such as p-toluenesulfonic acid or other acidic catalysts . The intermediate products are then purified and further reacted with various reagents to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines . Additionally, it may interact with proteins involved in apoptosis, promoting cell survival in neurodegenerative conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives

Uniqueness

Compared to similar compounds, 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-PROPYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE exhibits unique structural features that enhance its pharmacological properties. Its specific substitution pattern and functional groups contribute to its higher potency and selectivity in targeting molecular pathways .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-dimethyl-6-propylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21N3O3/c1-5-10-21-11-14-15(17(22)20(3)18(23)19(14)2)16(21)12-6-8-13(24-4)9-7-12/h6-9,11H,5,10H2,1-4H3

InChI Key

IXMAXNUIFATLCF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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